3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)11-14(18)17-7-4-6-16(8-9-17)13-5-10-19-12-13/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQFCLWZMKYZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCN(CC1)C2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized by the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.
Attachment of the Butanone Group: The final step involves the attachment of the butanone group through a condensation reaction with a suitable ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring and tetrahydrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and analogs:
Pharmacological and Conformational Insights
- Sigma-2 Receptor Selectivity: The SYA 013 analog (compound 23) demonstrates high sigma-2 receptor affinity due to its fluorophenyl and pyridine substituents .
- Solubility and Metabolism : The oxolane ring in the target compound enhances hydrophilicity compared to sulfobutyl groups in the NIR-dye compound . However, the absence of charged sulfonate groups may limit aqueous solubility relative to the NIR dye.
- Ring Flexibility: The 1,4-diazepane ring’s conformational flexibility (7-membered) contrasts with rigid 6-membered piperazine rings in posaconazole () or planar benzodioxole rings in cathinones . This flexibility could enable adaptive binding to diverse targets but may reduce specificity.
Biological Activity
3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a complex organic compound with potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a diazepane ring and a tetrahydrofuran moiety. The molecular formula is with a molecular weight of 321.4 g/mol. Its structure allows for interactions with various biological targets.
The biological activity of this compound is believed to involve modulation of enzyme activities and receptor interactions. The compound may influence signaling pathways related to inflammation and immune response.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, potentially making it useful in treating infections.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. In animal models, it has been observed to reduce levels of pro-inflammatory cytokines such as IL-1β and IL-6, which are implicated in various inflammatory diseases .
Potential in Autoimmune Disorders
A study focused on collagen-induced arthritis (CIA) in mice demonstrated that treatment with this compound significantly reduced arthritis severity by over 50%. This effect was attributed to its ability to modulate immune responses rather than directly inhibiting trimethylamine lyase activity .
Case Studies and Research Findings
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the Diazepane Ring : Cyclization of appropriate diamines with dihaloalkanes under basic conditions.
- Introduction of Tetrahydrofuran Moiety : Nucleophilic substitution using a suitable tetrahydrofuran derivative.
- Attachment of Butanone Group : Condensation reaction with a suitable ketone precursor.
Q & A
Q. What are the key synthetic routes for 3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one?
The synthesis involves three primary steps:
- Diazepane ring formation : Cyclization of diamines with dihaloalkanes under basic conditions (e.g., NaOH or KOH) .
- Tetrahydrofuran moiety introduction : Nucleophilic substitution using tetrahydrofuran derivatives (e.g., 3-bromotetrahydrofuran) in polar aprotic solvents like DMF .
- Butanone group attachment : Condensation with a ketone precursor under acid or base catalysis . Methodological Tip: Monitor reaction progress via TLC or HPLC to ensure intermediate purity before proceeding to subsequent steps.
Q. Which chemical reactions are most relevant for modifying this compound?
Q. What biological activities have been preliminarily reported for this compound?
Studies suggest:
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through caspase-3 activation . Note: Assays should include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to validate reproducibility.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Key parameters:
- Temperature : Lower temperatures (0–25°C) reduce side reactions during diazepane cyclization .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates for tetrahydrofuran attachment .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ring-forming reactions . Methodological Insight: Employ Design of Experiments (DoE) to systematically vary parameters and identify optimal conditions.
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
Strategies include:
- Molecular docking : Simulate binding to enzymes (e.g., topoisomerase II) using software like AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified proteins .
- Metabolomic profiling : Compare treated vs. untreated cells via LC-MS to identify disrupted pathways .
Q. How can discrepancies in reported biological activity data be resolved?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell culture media, incubation time) across labs .
- Structural analogs : Compare activity with derivatives (e.g., 3,3-Dimethyl-1-(4-(tetrahydrofuran-3-yl)diazepan-1-yl)pentan-1-one) to isolate structure-activity relationships .
- Dose-response studies : Use IC₅₀/EC₅₀ values to assess potency thresholds and validate findings .
Q. What environmental fate studies are relevant for this compound?
Advanced ecotoxicology methods:
- Biodegradation assays : Monitor degradation in soil/water matrices using HPLC-MS .
- Bioaccumulation potential : Calculate logP (estimated ~2.5) to predict lipid solubility and environmental persistence .
- Aquatic toxicity testing : Evaluate effects on Daphnia magna or algae under OECD guidelines .
Methodological Notes
- Analytical Techniques : Characterize intermediates and final products via ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
- Safety Protocols : Use PPE (gloves, goggles) and engineering controls (fume hoods) due to potential amine or ketone reactivity .
- Data Reprodubility : Archive raw spectral data and reaction logs in electronic lab notebooks for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
